2-(fluoromethyl)-3,3-dimethylmorpholine
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Overview
Description
2-(Fluoromethyl)-3,3-dimethylmorpholine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(fluoromethyl)-3,3-dimethylmorpholine typically involves the introduction of a fluoromethyl group into the morpholine ring. One common method is the reaction of 3,3-dimethylmorpholine with a fluoromethylating agent under controlled conditions. For instance, fluoroiodomethane (CH2FI) can be used as a fluoromethylating agent in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Fluoromethyl)-3,3-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted products with nucleophiles replacing the fluorine atom
Scientific Research Applications
2-(Fluoromethyl)-3,3-dimethylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Mechanism of Action
The mechanism of action of 2-(fluoromethyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical effects. For instance, the compound may interact with enzymes or receptors, modulating their activity and resulting in desired biological outcomes .
Comparison with Similar Compounds
- 2-(Chloromethyl)-3,3-dimethylmorpholine
- 2-(Bromomethyl)-3,3-dimethylmorpholine
- 2-(Iodomethyl)-3,3-dimethylmorpholine
Comparison: Compared to its halogenated analogs, 2-(fluoromethyl)-3,3-dimethylmorpholine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius contribute to increased stability, lipophilicity, and bioavailability of the compound. These characteristics make it a preferred choice in applications requiring enhanced performance and stability .
Properties
IUPAC Name |
2-(fluoromethyl)-3,3-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c1-7(2)6(5-8)10-4-3-9-7/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKMBZDMMJNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)CF)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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